![molecular formula C10H18N2O B067535 1-[(3S)-3-Methylprolyl]pyrrolidine CAS No. 192821-74-2](/img/structure/B67535.png)
1-[(3S)-3-Methylprolyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3S)-3-Methylprolyl]pyrrolidine, also known as MPJP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a chiral molecule with a single stereocenter and has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[(3S)-3-Methylprolyl]pyrrolidine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and acetylcholine. It has been shown to have a high affinity for the dopamine D2 receptor and the acetylcholine nicotinic receptor, which are both involved in the regulation of motor function and cognition.
Efectos Bioquímicos Y Fisiológicos
1-[(3S)-3-Methylprolyl]pyrrolidine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of motor function. It has also been shown to increase acetylcholine release in the hippocampus, which is involved in the regulation of memory and learning. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(3S)-3-Methylprolyl]pyrrolidine in lab experiments include its high purity and stability, as well as its potential applications in various fields. However, its limitations include its relatively low yield in the synthesis method and its potential toxicity at high doses.
Direcciones Futuras
There are many potential future directions for the study of 1-[(3S)-3-Methylprolyl]pyrrolidine. One direction is the development of new synthetic methods with higher yields and greater efficiency. Another direction is the investigation of its potential applications in the treatment of neurological disorders and other diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on the central nervous system.
Métodos De Síntesis
The synthesis of 1-[(3S)-3-Methylprolyl]pyrrolidine involves the reaction between 3-methylproline and N-Boc-pyrrolidine in the presence of a coupling agent such as HATU or DIC. The reaction is carried out in a solvent such as DMF or DCM, and the product is obtained after purification by column chromatography or recrystallization. The yield of the synthesis method is typically around 60-70%.
Aplicaciones Científicas De Investigación
1-[(3S)-3-Methylprolyl]pyrrolidine has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied as a potential analgesic and anti-inflammatory agent. In addition, it has been investigated for its potential use in the synthesis of natural products and as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
192821-74-2 |
|---|---|
Nombre del producto |
1-[(3S)-3-Methylprolyl]pyrrolidine |
Fórmula molecular |
C10H18N2O |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
[(2S,3S)-3-methylpyrrolidin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H18N2O/c1-8-4-5-11-9(8)10(13)12-6-2-3-7-12/h8-9,11H,2-7H2,1H3/t8-,9-/m0/s1 |
Clave InChI |
OEORXJBUWWNTSB-IUCAKERBSA-N |
SMILES isomérico |
C[C@H]1CCN[C@@H]1C(=O)N2CCCC2 |
SMILES |
CC1CCNC1C(=O)N2CCCC2 |
SMILES canónico |
CC1CCNC1C(=O)N2CCCC2 |
Sinónimos |
Pyrrolidine, 1-[(3-methyl-2-pyrrolidinyl)carbonyl]-, (2S-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



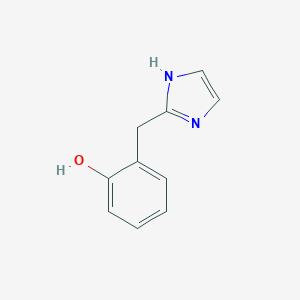
![N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B67453.png)
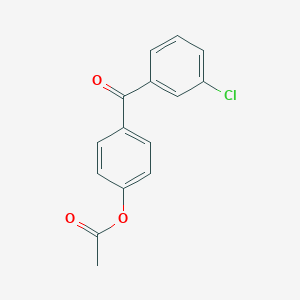
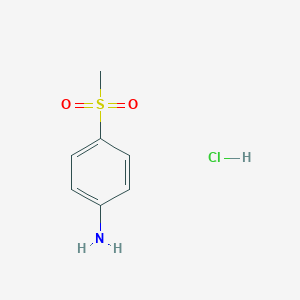
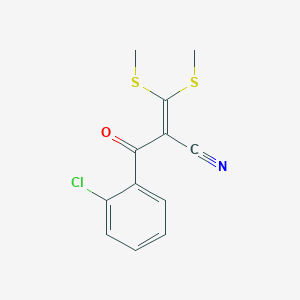
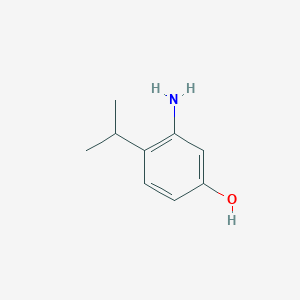
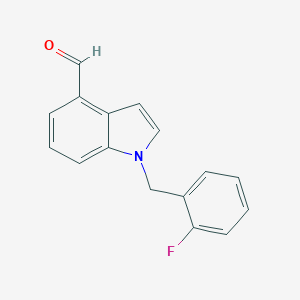
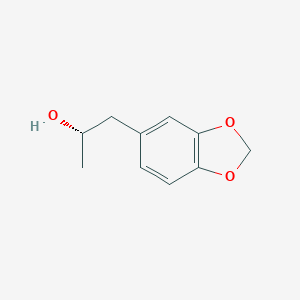
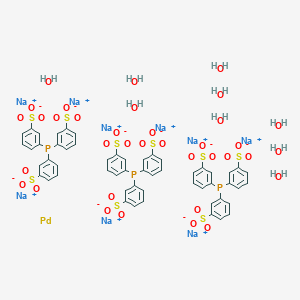
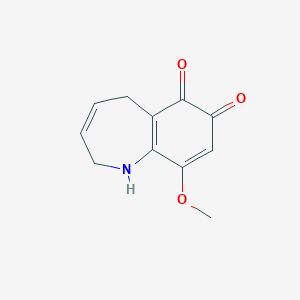
![Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B67471.png)
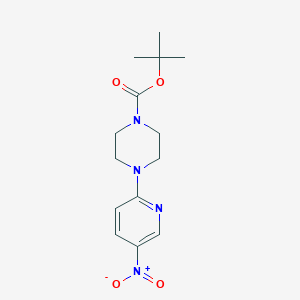
![10-Azatricyclo[5.2.1.04,10]decane](/img/structure/B67478.png)
![5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B67482.png)